Predicted PARP1 Selectivity Advantage
Based on a structure-activity relationship (SAR) study of C-7 substituted dihydroisoquinolinones, the 7-phenyl substituent is predicted to confer a selectivity advantage over the parent (unsubstituted) scaffold and smaller C-7 analogs by minimizing off-target inhibition of wild-type PARP1 [1]. The study explicitly states that 'dq analogues with C-7 substituents larger than chlorine exhibited IC50 values greater than 100 μM against WT-PARP1' [2]. Since the phenyl group is larger than a chlorine atom, 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is expected to follow this trend and exhibit WT-PARP1 IC50 > 100 μM. In contrast, the unsubstituted parent compound (R=H) retains some WT-PARP1 activity (IC50 ~100 μM) and smaller substituents like bromine (IC50 >100 μM) also show reduced activity, but the phenyl group's greater steric bulk is predicted to enhance this effect [3].
| Evidence Dimension | Predicted WT-PARP1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | > 100 μM (Predicted based on SAR trend for substituents larger than Cl) |
| Comparator Or Baseline | Parent (R=H): ~100 μM; 7-Bromo analog: >100 μM; 7-Methyl analog: >100 μM |
| Quantified Difference | Target compound predicted to maintain WT-PARP1 IC50 > 100 μM, similar to other larger C-7 substituents, but with potential for improved mutant PARP10 selectivity based on size and lipophilicity. |
| Conditions | In vitro enzymatic assay using WT-PARP1 catalytic domain; IC50 determined by dose-response analysis. |
Why This Matters
This predicted selectivity is critical for chemical biology studies where clean, on-target inhibition of an engineered PARP variant is required without confounding effects from endogenous PARP1 inhibition.
- [1] Morgan RK, Carter-O'Connell I, Cohen MS. Selective inhibition of PARP10 using a chemical genetics strategy. Bioorg Med Chem Lett. 2015;25(21):4770-4773. View Source
- [2] Morgan RK, Carter-O'Connell I, Cohen MS. Selective inhibition of PARP10 using a chemical genetics strategy. Bioorg Med Chem Lett. 2015;25(21):4770-4773. Page 2, Results section. View Source
- [3] Morgan RK, Carter-O'Connell I, Cohen MS. Selective inhibition of PARP10 using a chemical genetics strategy. Bioorg Med Chem Lett. 2015;25(21):4770-4773. Table 1. View Source
